molecular formula C7H6FNO2 B1294961 2-Fluoro-5-nitrotoluene CAS No. 455-88-9

2-Fluoro-5-nitrotoluene

Cat. No. B1294961
CAS RN: 455-88-9
M. Wt: 155.13 g/mol
InChI Key: XUCYJGMIICONES-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrotoluene is a chemical compound with the molecular formula C7H6FNO2 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes .


Synthesis Analysis

2-Fluoro-5-nitrotoluene can be synthesized by the fluorination of 2-Chloro-5-nitrotoluene and silver fluoride . The synthesis process involves the use of solid acid catalysts and 70% nitric acid as the nitrating agent . At 90°C, the nitration of 2-fluorotoluene showed a 55% conversion with 90% selectivity for 2-fluoro-5-nitrotoluene .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-nitrotoluene consists of a benzene ring with a fluorine atom and a nitro group attached to it . The average mass of the molecule is 155.126 Da and the monoisotopic mass is 155.038254 Da .


Physical And Chemical Properties Analysis

2-Fluoro-5-nitrotoluene is a white to light yellow crystal powder . It has a boiling point of 99-100°C at 13 mmHg and a melting point of 38-40°C . The compound is classified as Acute Tox. 4 for oral, dermal, and inhalation exposure, and it can cause skin irritation, serious eye irritation, and respiratory irritation .

Scientific Research Applications

Catalytic Processes

Solid acid catalysts have been employed for the regioselective nitration of fluorotoluenes, including 2-fluoro-5-nitrotoluene, using nitric acid. This process achieves high yields and is considered a cleaner and more environmentally friendly method compared to conventional processes. Notably, the use of different catalysts such as Fe/Mo/SiO2 and H-beta has demonstrated high conversion and selectivity, making this approach highly efficient and sustainable (Maurya et al., 2003).

Spectroscopic Studies

Vibrational spectroscopy studies, supported by density functional theory (DFT) calculations, have been conducted on 2-fluoro-5-nitrotoluene. These studies provide insight into the molecular structure and behavior of this compound. Such research is vital for understanding the physical and chemical properties of substances like 2-fluoro-5-nitrotoluene and aids in the development of new materials and applications (Krishnakumar et al., 2013).

Zeolite-Catalyzed Nitration

Zeolite catalysts have been utilized in the regioselective nitration of 2-fluorotoluene to synthesize 2-fluoro-5-nitrotoluene. This method has shown remarkable conversion rates and selectivity, demonstrating the potential of zeolite catalysts in organic synthesis. Such catalysts are also noted for their high stability and reusability, contributing to a more sustainable approach in chemical synthesis (Zhang Yan-kun, 2011).

Photodissociation Studies

Photodissociation studies involving 2-nitrotoluene, a related compound, provide insights into the behavior of nitrotoluenes upon exposure to light. This research is significant in understanding the stability and reactivity of these compounds, which is crucial for their safe handling and application in various industrial processes (Diez-y-Riega & Eilers, 2012).

Safety And Hazards

Handling 2-Fluoro-5-nitrotoluene requires caution as it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-fluoro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCYJGMIICONES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060021
Record name Benzene, 1-fluoro-2-methyl-4-nitro-
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-nitrotoluene

CAS RN

455-88-9
Record name 2-Fluoro-5-nitrotoluene
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Record name Benzene, 1-fluoro-2-methyl-4-nitro-
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Record name Benzene, 1-fluoro-2-methyl-4-nitro-
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Record name Benzene, 1-fluoro-2-methyl-4-nitro-
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Record name 2-fluoro-5-nitrotoluene
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Synthesis routes and methods

Procedure details

30 g of 2-fluoro-toluene were added at -15° C. over two hours to 33 ml of nitric acid and the mixture was stirred at -15° C. for one hour and was then allowed to rise to 20° C. The reaction mixture was poured into ice and was extracted with ether. The organic phase was washed with water, dried and evaporated to dryness. The residue was rectified to obtain 34.4 g of 2-fluoro-5-nitro-toluene with a boiling point of 100°-101° C. at 10 to 11 mm Hg.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
V Krishnakumar, R Sangeetha, R Mathammal… - … Acta Part A: Molecular …, 2013 - Elsevier
… This work deals with the vibrational spectra of 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene by quantum chemical calculations. The solid phase FTIR and FT-Raman spectra of the …
Number of citations: 11 www.sciencedirect.com
SK Maurya, MK Gurjar, KM Malshe, PT Patil… - Green chemistry, 2003 - pubs.rsc.org
… Selective nitration of 2-fluorotoluene to produce 2-fluoro-5-nitrotoluene (90%) using nitric acid and acetic anhydride over H-beta zeolite has been reported. However, the explosion …
Number of citations: 21 pubs.rsc.org
JH Brown, CW Suckling, WB Whalley - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… Diazotisation of the hydrochloride (3 g.) with concentrated sulphuric acid (3 cc), ethanol (20 cc) and sodium nitrite (1.1 g.), followed by steam distillation gave 2-fluoro-5-nitrotoluene (…
Number of citations: 2 pubs.rsc.org
F Smith, LM Turton - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… comparison with those of 4-acetamido-2-fluoro-5-nitrotoluene. Since acetylation of an aminocompound usually smooths out the bands of higher wave-length into inflexions the …
Number of citations: 0 pubs.rsc.org
SC Savett, SM Lee, AZ Bradley, SP Kneizys… - Microchemical …, 1993 - Elsevier
… The major product, as expected, was ot-fluoro-4-nitrotoluene (2); the minor product was the unexpected 2-fluoro-5-nitrotoluene (3), a product of carbon skeleton rearrangement. The …
Number of citations: 8 www.sciencedirect.com
A Agarwal, YK Agarwal, T Yadav, A Pathak, AK Prasad… - researchgate.net
The molecular structure and vibrational spectra with IR and Raman intensities of 2–Iodo–5–Nitrotoluene (2I5NT) using Density Functional Theory (DFT), incorporated with the suitable …
Number of citations: 0 www.researchgate.net
S Kennedy, B Caddy, JMF Douse - Journal of Chromatography A, 1996 - Elsevier
… The more volatile compounds were added last, in the order of NG, EGDN and finally 2-fluoro-5-nitrotoluene. The walls of the insert were then quickly washed with 50 ~1 of a 10% …
Number of citations: 41 www.sciencedirect.com
G Valkanas, H Hopff - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
NITRATION of fluorobenzoic acids gives a mixture of isomers which is difficult to separate. Oxidation by nitric acid at elevated temperature and pressure has been proved a specific …
Number of citations: 1 pubs.rsc.org
FL Allen, JC Brunton, H Suschitzky - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… product in alcoholic potassium hydroxide (which converted the unwanted 2-fluoro-5nitrotoluene into an ethyl ether), followed by fractionation. Cyclisation produced here only 4-…
Number of citations: 11 pubs.rsc.org
S Grivas - Acta Chemica Scandinavica. Series B: Organic …, 1985 - europepmc.org
… The highly mutagenic title compound (4,8-DiMeIQx) was synthesized in 13% overall yield from 2-fluoro-5-nitrotoluene in eight operations. The average operation yield was 83%. The …
Number of citations: 26 europepmc.org

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